N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8
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Overview
Description
N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is a labeled metabolite of Quetiapine, an antipsychotic medication used to treat conditions such as schizophrenia and bipolar disorder. This compound is specifically designed for use in scientific research, particularly in the study of Quetiapine’s pharmacokinetics and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 involves multiple steps, starting from QuetiapineThe reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: Such as halides, amines, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Scientific Research Applications
N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is widely used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of Quetiapine.
Biology: In studies involving neurotransmitter interactions and receptor binding.
Medicine: To understand the metabolic pathways and potential side effects of Quetiapine.
Industry: In the development of new antipsychotic medications and the improvement of existing formulations
Mechanism of Action
The mechanism of action of N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 involves its interaction with specific neurotransmitter receptors in the brain. It inhibits the binding of neurotransmitters such as serotonin and dopamine to their receptors, leading to increased levels of these neurotransmitters. This mechanism is believed to contribute to the therapeutic effects of Quetiapine .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other labeled metabolites of Quetiapine, such as:
- N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine
- Quetiapine-d8
- N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine Dihydrochloride
Uniqueness
N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is unique due to its specific labeling with deuterium, which allows for precise tracking and analysis in pharmacokinetic studies. This labeling provides a distinct advantage in research, enabling more accurate and detailed insights into the metabolism and effects of Quetiapine .
Properties
IUPAC Name |
6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzothiazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2/i9D2,10D2,11D2,12D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOAJISUHPIQOX-PMCMNDOISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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